4-Amino-3,5-difluorobenzonitrile

Medicinal Chemistry Drug Design Pharmacophore Modeling

4-Amino-3,5-difluorobenzonitrile is essential for synthesizing tricyclic AKR1C3-dependent KARS inhibitors—its 4-amino group provides a crucial hydrogen bond donor absent in simple difluorobenzonitriles. Unlike polar analogs, the nitrile-amine-fluorine push-pull system preserves lipophilicity for membrane permeability. Ideal for medicinal chemistry SAR exploration and optoelectronic materials. Procure this specific intermediate to ensure pharmacophore fidelity.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
CAS No. 110301-23-0
Cat. No. B171853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-difluorobenzonitrile
CAS110301-23-0
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N)F)C#N
InChIInChI=1S/C7H4F2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
InChIKeyKVHGANXAAWNSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,5-difluorobenzonitrile (CAS: 110301-23-0): Differentiated Building Block for Pharmaceutical Intermediates


4-Amino-3,5-difluorobenzonitrile is a polysubstituted aromatic compound containing a nitrile and a primary amine group on a benzene ring with fluorine atoms at the 3- and 5-positions [1]. It belongs to the class of fluorinated benzonitriles, which are widely utilized in medicinal chemistry as scaffolds and intermediates. Its molecular formula is C7H4F2N2 with a molecular weight of 154.12 g/mol . The presence of the electron-withdrawing nitrile group and the electron-donating amino group on a fluorinated aromatic ring provides a unique chemical reactivity profile for various synthetic applications .

Why 4-Amino-3,5-difluorobenzonitrile Cannot Be Interchanged with Other Fluorinated Benzonitriles


Substitution with other in-class fluorinated benzonitriles is not feasible due to the precise spatial and electronic requirements of the target binding site. The 4-amino group in 4-Amino-3,5-difluorobenzonitrile is a crucial hydrogen bond donor, a functionality absent in simple difluorobenzonitriles like 3,5-difluorobenzonitrile (CAS: 64248-63-1) . This group is essential for interactions with specific biological targets, such as the AKR1C3 enzyme, where it forms key interactions that modulate inhibitor potency . Conversely, substituting with a more polar analog, such as 4-amino-3,5-difluorobenzamide (CAS: 874774-32-0), would significantly alter the molecule's lipophilicity and hydrogen-bonding capacity, potentially impacting membrane permeability and metabolic stability . These fundamental differences in chemical functionality prevent simple replacement, necessitating the use of 4-Amino-3,5-difluorobenzonitrile for the specific synthetic pathways and molecular interactions described below.

Quantitative Differentiation of 4-Amino-3,5-difluorobenzonitrile Against Its Closest Analogs


Structural Basis for Differentiated Hydrogen Bond Donor Capacity

4-Amino-3,5-difluorobenzonitrile possesses a primary amine group, providing a hydrogen bond donor (HBD) count of 1. This is a key differentiator from other difluorobenzonitrile isomers (2,4-, 2,6-, and 3,5-difluorobenzonitrile), which have an HBD count of 0 [1]. In target binding, HBD capacity is a critical parameter, and its presence enables specific interactions not possible with non-amino analogs. The 3,5-difluoro substitution pattern further orients this HBD vector distinctly compared to 2,6-difluoro-4-aminobenzonitrile analogs.

Medicinal Chemistry Drug Design Pharmacophore Modeling

Structural Basis for Differentiated Hydrogen Bond Acceptor Profile

The compound's calculated topological polar surface area (TPSA) is 49.8 Å2 . This value is significantly higher than that of simpler difluorobenzonitriles due to the presence of the amino group. For comparison, the TPSA of 3,5-difluorobenzonitrile (CAS 64248-63-1) is approximately 23.8 Å2, and 2,6-difluorobenzonitrile (CAS 1897-52-5) is 23.8 Å2 [1]. The higher TPSA for the target compound indicates a different profile for membrane permeability and oral bioavailability, as predicted by standard drug-likeness rules.

Medicinal Chemistry Physicochemical Properties ADME Prediction

Differentiated Synthetic Utility in Preparing AKR1C3 Inhibitors

Patents explicitly claim the use of 4-Amino-3,5-difluorobenzonitrile as a key intermediate in the synthesis of tricyclic inhibitors targeting the AKR1C3-dependent KARS pathway . The specific 4-amino-3,5-difluoro substitution pattern on the phenyl ring is required for the synthesis of the tricyclic core, whereas other isomers (e.g., 2,4- or 2,6-difluoro analogs) would not yield the correct regioisomer or allow for the same cyclization chemistry. While no direct bioactivity comparison is available, the compound's exclusive presence in these specific synthetic schemes implies a functional differentiation. The related 4-amino-3,5-difluorobenzamide (CAS 874774-32-0), which contains a more polar amide group, is not claimed for this same application, further highlighting the importance of the nitrile functionality .

Medicinal Chemistry Oncology Enzyme Inhibition

Evidence-Backed Application Scenarios for 4-Amino-3,5-difluorobenzonitrile


Synthesis of Tricyclic AKR1C3 Inhibitors for Oncology Research

This is the primary evidence-backed application scenario. 4-Amino-3,5-difluorobenzonitrile is a designated intermediate for the synthesis of tricyclic AKR1C3-dependent KARS inhibitors, as described in patent literature . Researchers developing novel cancer therapies targeting the AKR1C3 pathway should procure this specific compound to ensure the correct construction of the tricyclic pharmacophore.

Development of Fluorinated Building Blocks with a Defined H-Bond Donor

In medicinal chemistry campaigns where a fluorinated aromatic ring with a single, strategically placed hydrogen bond donor is required, 4-Amino-3,5-difluorobenzonitrile offers a distinct advantage over its non-amino counterparts [1]. It allows for the exploration of structure-activity relationships (SAR) by providing a specific interaction point that can be elaborated upon or used directly to modulate target binding and physicochemical properties.

Precursor for Optoelectronic Materials

Patents have also identified 4-Amino-3,5-difluorobenzonitrile as a building block in the synthesis of organic molecules for use in optoelectronic devices . The combination of the electron-donating amine and electron-withdrawing nitrile and fluorine groups creates a push-pull electronic system that can be exploited to tune the optical and electronic properties of advanced materials.

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